Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a valuable reagent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid to form an ester intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonate derivatives
Uniqueness
ETHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a versatile intermediate in organic synthesis further distinguishes it from similar compounds .
Properties
Molecular Formula |
C28H27NO9S |
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Molecular Weight |
553.6 g/mol |
IUPAC Name |
ethyl 4-[[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C28H27NO9S/c1-3-36-28(33)21-6-10-22(11-7-21)29-26(31)16-17-27(32)37-18-25(30)20-8-12-23(13-9-20)38-39(34,35)24-14-4-19(2)5-15-24/h4-15H,3,16-18H2,1-2H3,(H,29,31) |
InChI Key |
NWHITMOUHSUJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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